6-Chloropyridin-2-ol
Description
Significance in Advanced Chemical Synthesis and Research
The significance of 6-Chloropyridin-2-ol (B99635) in advanced chemical synthesis stems from its ability to participate in a variety of chemical transformations, making it a valuable precursor for more complex molecules. The presence of the chlorine atom at the 6-position provides a handle for nucleophilic substitution and cross-coupling reactions, while the hydroxyl/oxo group at the 2-position can be engaged in alkylation, acylation, and other functional group manipulations. bohrium.comresearchgate.net
One notable application is in the synthesis of substituted "quinolones," where 2-amino-6-chloropyridine (B103851), derived from this compound, serves as a key intermediate. psu.edu The synthesis of 2-amino-6-chloropyridine can be achieved through the reduction of 2-hydrazino-6-chloropyridine, which is readily prepared from 2,6-dichloropyridine. psu.edu
Furthermore, 6-chloro-2-hydroxypyridine has been utilized in the field of organometallic chemistry. For instance, it undergoes a melt reaction with certain osmium compounds to yield complexes like Os₂(chp)₄Cl (where chp = 6-chloro-2-hydroxypyridinate). researchgate.net The study of such complexes, including their synthesis, electrochemistry, and spectroscopic properties, contributes to the fundamental understanding of metal-ligand interactions and their potential catalytic applications. researchgate.net The coordination of metal ions with pyridine-containing ligands is a broad area of research with applications in catalysis, including the electroreduction of CO₂. unimi.itrsc.org
The reactivity of the pyridin-2-one scaffold, of which this compound is a member, is a subject of ongoing research. These scaffolds can undergo various transformations, including metal-catalyzed annulation and ring rearrangement reactions, to generate libraries of compounds with potential biological activities. bohrium.comhilarispublisher.com
Overview of Current Scientific Investigations on Pyridinol Scaffolds
Pyridinol and its tautomeric pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. frontiersin.orgnih.gov This has spurred extensive research into their synthesis and functionalization.
Current scientific investigations are focused on several key areas:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and efficient ways to synthesize functionalized pyridin-2-ones. This includes the use of multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netresearchgate.nettaylorfrancis.commdpi.com Green chemistry approaches, such as microwave-assisted synthesis, are also being employed to create these scaffolds in a more environmentally friendly manner. hilarispublisher.com
Exploration of Biological Activities: Pyridinone derivatives have demonstrated a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. frontiersin.orgnih.gov For example, certain pyridinone derivatives have shown high potency against HIV-1, including drug-resistant strains. frontiersin.orgnih.gov Others have been investigated as potential inhibitors of enzymes like urease, which is implicated in gastric diseases. nih.gov The synthesis and biological evaluation of new pyridinone derivatives is a very active area of research. researchgate.netnih.gov
Applications in Materials Science: The unique photophysical properties of some pyridinol derivatives make them interesting candidates for applications in materials science, such as in the development of new fluorophores. nih.gov
The study of tautomerism in hydroxypyridines is also a significant area of research, as the predominant tautomeric form can influence the compound's reactivity and biological activity. researchgate.netrsc.orgwuxibiology.com The equilibrium between the pyridinol and pyridone forms can be influenced by factors such as solvent and the presence of other substituents on the ring. wuxibiology.com
| Compound Name |
|---|
| This compound |
| 6-chloro-1H-pyridin-2-one |
| 2-amino-6-chloropyridine |
| 2-hydrazino-6-chloropyridine |
| 2,6-dichloropyridine |
| Os₂(chp)₄Cl |
| Pyridine (B92270) |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNBQDAAGDAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022268 | |
| Record name | 6-Chloro-2-pyridinol | |
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Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16879-02-0, 73018-09-4 | |
| Record name | 6-Chloro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16879-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Chloropyridin-2-ol | |
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| Record name | 6-Chloro-2-pyridinol | |
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| Record name | 2-Chloro-6-hydroxypyridine | |
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| Record name | 6-Chloro-2-pyridinol | |
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| Record name | 6-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Chemical Transformations of 6 Chloropyridin 2 Ol
Established Synthetic Pathways for 6-Chloropyridin-2-ol (B99635)
Traditional synthetic routes to this compound and its derivatives have been well-documented, providing a foundation for the production of this important chemical intermediate. These methods often rely on readily available starting materials and established chemical transformations.
Synthetic Routes from Halogenated Pyridine (B92270) Precursors (e.g., 2,6-dichloropyridine)
A primary and efficient method for the synthesis of this compound involves the partial hydrolysis of 2,6-dichloropyridine. This process is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction proceeds through a nucleophilic aromatic substitution mechanism where a hydroxyl group displaces one of the chlorine atoms. The selectivity of this reaction is crucial to prevent the formation of the dihydroxy pyridine derivative.
| Precursor | Reagents | Product | Notes |
| 2,6-Dichloropyridine | NaOH, H₂O | This compound | Partial hydrolysis |
The production of the precursor, 2,6-dichloropyridine, can be achieved by the direct chlorination of pyridine. wikipedia.orggoogle.comgoogle.comgoogle.com This reaction often yields a mixture of chlorinated pyridines, including 2-chloropyridine as an intermediate. wikipedia.org
Chlorination and Functional Group Interconversions of Pyridin-2-ol Derivatives
An alternative approach involves the direct chlorination of 2-hydroxypyridine (also known as 2-pyridone). This method utilizes various chlorinating agents to introduce a chlorine atom at the 6-position of the pyridine ring. The tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms can influence the reactivity and outcome of the chlorination. nih.govresearchgate.netresearchgate.netrsc.org Studies have shown that chlorination at the 6-position can stabilize the lactim tautomer. nih.govresearchgate.netresearchgate.net
Phosphorus oxychloride (POCl₃) is a commonly employed reagent for the chlorination of hydroxypyridines. nih.gov This reaction is often carried out under heating and can be performed solvent-free in a sealed reactor, offering high yields. nih.gov
| Starting Material | Chlorinating Agent | Product | Key Feature |
| 2-Hydroxypyridine | POCl₃ | This compound | Direct chlorination |
Transformations from Amino-Chloropyridine Intermediates
The synthesis of this compound can also be achieved starting from amino-chloropyridine precursors. For instance, 2-amino-6-chloropyridine (B103851) can serve as a starting material. researchgate.net The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This multi-step process offers a versatile route to various substituted pyridin-2-ol derivatives. The synthesis of the precursor, 2-amino-5-chloropyridine, can be achieved by chlorinating 2-aminopyridine in a strongly acidic medium. google.comgoogle.com
Novel and Green Synthetic Approaches for this compound and its Derivatives
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies in chemistry. This has led to the exploration of novel techniques for the synthesis of pyridine-based compounds, including this compound.
Sonochemical Synthesis Techniques for Pyridine-Based Compounds
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient tool in organic synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives. researchgate.net The use of sonication can lead to improved protocols for reactions such as the synthesis of thiazolo[3,2-a]pyrimidine. nih.gov
One-Pot Multistep Synthesis Strategies for Chloropyridinone Derivatives
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.gov Several one-pot methodologies have been developed for the synthesis of polysubstituted pyridines and their derivatives. ekb.egnih.gov These strategies often involve multicomponent reactions where three or more reactants combine in a single step to form the final product. nih.gov For example, a one-pot, four-component reaction under microwave irradiation has been utilized for the environmentally friendly synthesis of novel pyridine derivatives in excellent yields and short reaction times. nih.gov Another one-pot method for synthesizing chloropyridines from aminopyridines involves diazotization. tpu.ru
Derivatization and Functionalization Strategies of the this compound Core
The functionalization of the this compound core is achieved through several key synthetic strategies. These include reactions targeting the hydroxyl group, such as esterification and alkylation, as well as transformations that build complex heterocyclic systems onto the primary scaffold.
Esterification of the hydroxyl group of this compound is a direct method for producing a library of diverse analogs. A series of 6-chloropyridinyl ester compounds, specifically benzoates, have been synthesized using one-pot procedures. frontiersin.org These methods highlight the utility of the 6-chloropyridinyl ester as an electrophilic warhead capable of forming covalent bonds with nucleophilic residues, a feature explored in the context of fragment-based drug discovery. frontiersin.org
Two primary one-pot synthetic procedures have been employed for this purpose. The specific conditions and resulting compounds demonstrate the feasibility of generating a range of ester derivatives from the parent this compound.
Table 1: Examples of Synthesized 6-Chloropyridin-2-yl Benzoate Derivatives
| Compound ID | Substituent on Benzoate Ring |
|---|---|
| 1e | 4-Fluorophenyl |
| 1g | 4-Nitrophenyl |
| 1m | 3,4,5-Trimethoxyphenyl |
This table is illustrative of derivatives synthesized in research studies for biological screening. frontiersin.org
Alkylation reactions represent a fundamental strategy for modifying the this compound core. Due to its existence in a tautomeric equilibrium with 6-chloro-2(1H)-pyridinone, alkylation can occur at either the oxygen or nitrogen atom. O-alkylation is a common approach to impart aromaticity and introduce new functional groups. nih.gov This transformation is typically achieved by reacting the pyridone with various alkylating agents under basic conditions. For instance, reactions of hydroxypyridines with epoxides can yield corresponding ether derivatives. The electron-deficient nature of the pyridine ring influences its reactivity, and N-alkylation can further activate the ring system toward certain nucleophilic additions. researchgate.netnih.gov
Aminomethylation, such as the Mannich reaction, is another powerful tool for functionalizing pyridine and pyridone scaffolds, allowing for the introduction of aminomethyl groups. This reaction typically involves the condensation of the substrate with formaldehyde and a primary or secondary amine. While a versatile method for functionalizing heterocyclic systems, specific examples detailing the direct aminomethylation of the this compound ring require further investigation in the literature. nih.gov
The this compound scaffold is an excellent starting point for the synthesis of more complex, fused, or linked heterocyclic systems.
Imidazo[2,1-b]thiazines: Derivatives of imidazo[2,1-b]thiazine have been synthesized through the alkylation of 3-hydroxy-imidazo[2,1-b] frontiersin.orgrsc.orgthiazines with substituted 2-chloropyridines. In this reaction, the hydroxyl group of the thiazine acts as a nucleophile, displacing the chlorine atom at the C2 position of the pyridine ring in a selective nucleophilic substitution. researchgate.netnih.gov The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) using a strong base such as sodium hydride (NaH) at room temperature. researchgate.netnih.gov This methodology provides a direct route to (2-pyridinyloxy) substituted imidazo[2,1-b] frontiersin.orgrsc.orgthiazines.
Table 2: Synthesis of Imidazo[2,1-b]thiazine Derivatives
| Reactant 1 | Reactant 2 | Product | Yield |
|---|
Data synthesized from reported procedures. nih.gov
Triazoles: The formation of triazole rings is commonly achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.govmdpi.com To generate triazole derivatives from this compound, the core structure must first be functionalized with either an azide or a terminal alkyne. This can be readily achieved through O-alkylation of the hydroxyl group. For example, reaction with propargyl bromide would introduce a terminal alkyne, while reaction with a tosylated azide precursor would install the azide moiety. The subsequent CuAAC reaction with a corresponding azide or alkyne partner yields the desired 1,2,3-triazole derivative. mdpi.com Microwave-assisted synthesis has also emerged as an efficient, environmentally friendly method for accelerating triazole formation. researchgate.net
Isoxazolines: The synthesis of isoxazolines typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. rsc.orgipl.org To apply this to the this compound core, an alkene functionality must first be introduced. A straightforward method is the O-alkylation with an allyl halide, such as allyl bromide, under basic conditions. The resulting 6-chloro-2-(allyloxy)pyridine can then serve as the dipolarophile in a cycloaddition reaction with an in situ generated nitrile oxide (from an aldoxime or nitroalkane) to produce the corresponding isoxazoline-substituted pyridine derivative. nih.govresearchgate.netrsc.org
Biocatalysis offers a green and highly selective alternative for the functionalization of pyridine rings. Whole-cell biocatalysts, such as Burkholderia sp. MAK1, have been shown to effectively hydroxylate pyridine derivatives. rsc.org This methodology can be applied for the regioselective synthesis of substituted aminopyridinols. For instance, while the conversion of 6-aminopyridin-2-ol leads to multiple products, the hydroxylation of other 6-substituted pyridin-2-amines can be highly selective, suggesting that this biocatalytic approach could be used for the targeted oxyfunctionalization of the this compound core, potentially at the C3 or C5 positions. rsc.org The substrate scope of the biocatalyst is dependent on the nature of the substituents on the pyridine ring. rsc.org
Catalytic Methodologies in this compound Transformations and Derivatizations
Catalysis is fundamental to the efficient and selective transformation of this compound and its derivatives. A range of catalytic systems, from transition metals to enzymes, are employed to facilitate these chemical modifications.
Transition Metal Catalysis: The chlorine atom at the C6 position and the pyridine ring itself make this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions.
Palladium Catalysis: Palladium-catalyzed reactions are among the most powerful tools for C-C and C-heteroatom bond formation. mdpi.com The chloro-substituent on the pyridine ring can readily participate in classic cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. The key to these reactions is the in situ generation of the active Pd(0) catalyst. mdpi.com
Nickel Catalysis: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained prominence in cross-coupling reactions. chemrxiv.orgnih.gov Bipyridine-ligated nickel catalysts are particularly effective in cross-electrophile coupling, and the substitution pattern on the ligand can significantly impact catalytic performance. nih.gov Nickel-terpyridine complexes have also been explored for their catalytic activity in C-C bond formation. chemrxiv.org
Copper Catalysis: Copper catalysts are crucial for the synthesis of 1,2,3-triazoles via the CuAAC reaction, as detailed previously. frontiersin.orgmdpi.com Copper complexes are also effective catalysts for the oxidation of alkanes and alcohols and can be used in various C-heteroatom coupling reactions. nih.govrsc.orgnih.gov
Rhodium Catalysis: Rh(I)-phosphine catalysts have been developed for the ortho-alkylation of pyridines via C-H bond activation. This methodology leverages the coordinating ability of the pyridine nitrogen to direct functionalization at the adjacent C-H bond, a strategy potentially applicable to derivatives of this compound.
Biocatalysis: As mentioned in section 2.3.4, biocatalysis using whole-cell systems or isolated enzymes provides a highly selective method for transformations like oxyfunctionalization. rsc.org This approach avoids the use of harsh reagents and can provide access to products that are difficult to obtain through traditional synthetic routes.
Advanced Structural and Spectroscopic Characterization of 6 Chloropyridin 2 Ol and Its Analogs
Fourier-Transform Infrared (FT-IR) and UV-Visible Spectroscopy in Chemical Characterization
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Visible) spectroscopy are indispensable tools for the structural elucidation and chemical characterization of organic compounds, including 6-Chloropyridin-2-ol (B99635). These techniques probe the vibrational modes of molecules (FT-IR) and the electronic transitions within them (UV-Visible), providing unique spectral fingerprints that confirm identity, purity, and structural features.
This compound is known to exist in a tautomeric equilibrium with its keto form, 6-chloro-1H-pyridin-2-one. This tautomerism significantly influences its spectroscopic properties, particularly in the infrared region, as the presence of both the hydroxyl (enol) and carbonyl (keto) functionalities can be detected. The keto tautomer, 6-chloro-1H-pyridin-2-one, is generally considered the more stable form in many environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands are expected corresponding to its structural components, predominantly reflecting the more stable 6-chloro-1H-pyridin-2-one tautomer.
Key functional groups and their anticipated vibrational frequencies include:
N-H Stretching: The presence of the secondary amine in the pyridin-2-one tautomer typically results in a broad absorption band in the region of 3100–3400 cm⁻¹.
C=O Stretching: The carbonyl group of the pyridin-2-one moiety is expected to show a strong absorption band, usually in the range of 1650–1750 cm⁻¹. For related pyridone systems, this band is often observed around 1650-1680 cm⁻¹.
C=C and C=N Ring Stretching: The aromatic and conjugated double bonds within the pyridine (B92270) ring contribute to several absorption bands, typically found between 1400 and 1650 cm⁻¹. For related structures, specific bands have been noted in the range of 1500–1600 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bond typically absorbs in the fingerprint region of the infrared spectrum, generally between 600 and 800 cm⁻¹.
While specific experimental FT-IR data for this compound is available through spectral databases nih.govnist.govnist.govnist.govspectrabase.com, detailed peak assignments are not extensively provided in the accessible literature snippets. However, the presence of these characteristic bands would confirm the structure and purity of the compound.
Table 1: Expected FT-IR Absorption Bands for this compound (predominantly 6-chloro-1H-pyridin-2-one tautomer)
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Keto) | 3100 – 3400 | Broad band, characteristic of secondary amine in pyridone ring. |
| C=O Stretch (Keto) | 1650 – 1750 | Strong absorption, indicative of the carbonyl group. |
| C=C / C=N Ring Stretches | 1400 – 1650 | Multiple bands associated with the conjugated pyridine ring system. |
| C-Cl Stretch | 600 – 800 | Typically found in the fingerprint region. |
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study electronic transitions within a molecule, typically involving π-electrons and non-bonding electrons. For this compound, absorption in the UV region is expected due to the conjugated π-electron system of the pyridine ring, influenced by the electron-withdrawing chlorine atom and the oxygen substituent.
The parent compound, 2-Pyridone, exhibits characteristic absorption maxima. In methanol, it shows peaks at approximately 226.2 nm and 297.6 nm, while in water, a λmax of around 293 nm is observed wikipedia.org. The presence of the chlorine atom in this compound is anticipated to cause shifts in these absorption maxima (λmax) and potentially alter the molar absorptivity (ε) due to its electronic effects.
Spectral databases confirm the availability of UV-Visible spectral data for this compound nih.govnist.govnist.govnist.govrsc.org, although specific λmax values are not detailed in the provided search results. The study of these spectra is crucial for understanding the electronic structure and for quantitative analysis of the compound.
Computational Chemistry and Theoretical Investigations of 6 Chloropyridin 2 Ol
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a framework for calculating various properties related to electron distribution and energy levels.
The optimization of molecular geometry is a fundamental step in computational studies, aiming to find the lowest energy configuration of a molecule. DFT methods, particularly the B3LYP functional, often combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed for this purpose mdpi.comsemanticscholar.orgresearchgate.netacs.orgresearchgate.netresearchgate.netijesit.comresearchgate.netacs.orgresearchgate.netwindows.netresearchgate.netacs.orgresearchgate.netphyschemres.org. Studies involving molecules containing the 6-chloropyridin-2-ol (B99635) moiety have shown good agreement between theoretically optimized geometries and experimentally determined structures from single-crystal X-ray diffraction (SC-XRD) researchgate.netacs.org. While specific conformer analysis for isolated this compound is not extensively detailed in the provided literature snippets, the optimization process itself inherently explores potential energy surfaces to identify stable conformers or the most stable single conformation. PubChem lists available 3D conformers for the compound nih.gov.
Frontier Molecular Orbital (FMO) analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides critical information about a molecule's electronic properties, reactivity, and stability mdpi.comijesit.comresearchgate.netresearchgate.netacs.orgreddit.com. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity, kinetic stability, and optical characteristics mdpi.comresearchgate.netijesit.comresearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.netreddit.com.
Studies on molecules incorporating the this compound moiety have reported various HOMO-LUMO gap values. For instance, a derivative compound (CDA) showed a HOMO-LUMO gap of 2.8 eV researchgate.net, while another related system calculated using B3LYP yielded a gap of 3.4 eV reddit.com. Other studies on similar pyridine-based compounds have reported gaps in the range of 3.705 eV to 4.318 eV mdpi-res.com. These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT) at levels such as B3LYP/6-311G(d,p) mdpi.comsemanticscholar.orgresearchgate.netacs.orgresearchgate.netijesit.comresearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.net. The distribution of HOMO and LUMO orbitals can also indicate charge transfer within the molecule, with HOMO often localized on electron-rich regions and LUMO on electron-deficient regions mdpi-res.com.
Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA) are powerful computational techniques used to elucidate the electronic structure of molecules by analyzing the distribution of electrons within atomic orbitals and molecular orbitals. These methods provide a more chemically intuitive picture of bonding, charge distribution, and orbital interactions compared to raw output from quantum chemical calculations.
Table 1: Representative NBO/NPA Atomic Charges for this compound
| Atom | Type | Typical Charge (e) | Notes |
| Cl | Chlorine | -0.20 to -0.35 | Electronegative, withdraws electron density. |
| O | Oxygen | -0.40 to -0.60 | Highly electronegative, influences electron distribution. |
| N | Nitrogen | -0.30 to -0.50 | Electronegative, involved in ring aromaticity. |
| C (α to N) | Carbon | +0.10 to +0.30 | Electron deficient due to adjacent Nitrogen. |
| C (β to N, adj. to Cl) | Carbon | +0.15 to +0.35 | Electron deficient due to Chlorine and ring system. |
| C (γ to N) | Carbon | +0.05 to +0.20 | Moderately electron deficient. |
| C (δ to N, adj. to OH) | Carbon | +0.10 to +0.30 | Electron deficient due to adjacent Oxygen. |
| H (on O) | Hydrogen | +0.35 to +0.45 | Polarized by the electronegative Oxygen atom. |
| H (on C) | Hydrogen | +0.10 to +0.25 | Typical polarization for C-H bonds. |
Note: These values are representative and based on typical DFT calculations for similar heterocyclic systems. Specific values for this compound would require dedicated computational studies.
Prediction of Global Reactivity Descriptors and Chemical Potential
Table 2: Representative Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Typical Value (eV) | Significance |
| HOMO Energy | EHOMO | -5.5 to -7.0 | Indicates ease of electron donation. |
| LUMO Energy | ELUMO | -1.0 to -3.0 | Indicates ease of electron acceptance. |
| HOMO-LUMO Gap | ΔE | 3.5 to 5.5 | Related to stability, reactivity, and optical properties. |
| Ionization Potential | IP | 5.5 to 7.0 | Energy required to remove an electron. |
| Electron Affinity | EA | 1.0 to 3.0 | Energy released upon gaining an electron. |
| Chemical Potential | μ | -3.5 to -5.0 | Average energy change upon adding/removing an electron. |
| Electronegativity | χ | 3.5 to 5.0 | Tendency to attract electrons. |
| Chemical Hardness | η | 1.7 to 2.7 | Resistance to electron cloud deformation; higher hardness means lower reactivity. |
| Electrophilicity Index | ω | 2.0 to 4.0 | Ability to accept electrons; higher value indicates stronger electrophilicity. |
Note: These values are representative and based on typical DFT calculations for similar substituted pyridine (B92270) systems. Specific values for this compound would require dedicated computational studies.
Compound List:
this compound
(E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene) acetohydrazide (HBPAH)
6-chloro-2-oxindole
Applications in Organic Synthesis and Advanced Material Science
6-Chloropyridin-2-ol (B99635) as a Key Intermediate in Heterocyclic Synthesis
The pyridine (B92270) scaffold is a ubiquitous motif in many biologically active molecules and functional materials. This compound serves as a crucial starting point for constructing a variety of these heterocyclic systems.
Precursor for Pyridine-Based Compounds
The chlorine atom at the 6-position and the hydroxyl group at the 2-position of this compound offer distinct sites for functionalization. These positions can be selectively modified through various synthetic methodologies, including nucleophilic aromatic substitution, cross-coupling reactions, and derivatization of the hydroxyl group. For instance, its derivatives have been explored in the synthesis of pyridine-based compounds with potential applications in pharmaceuticals and agrochemicals guidechem.comsincerechemical.com. Research has also shown that modifications of the pyridine ring can lead to compounds with altered electronic properties, useful in material science applications researchgate.net.
Building Block for Complex Polycyclic Systems
Beyond simple pyridine derivatives, this compound is instrumental in the construction of more intricate polycyclic systems. Annulation reactions, where new rings are fused onto the existing pyridine core, can be facilitated by the reactivity of its functional groups. These reactions allow for the creation of fused heterocyclic systems, which are often found in natural products and advanced materials with unique electronic or photophysical properties doi.org. For example, research into the synthesis of complex fused ring systems often utilizes halogenated pyridines as key starting materials due to the facile displacement of the halide.
Utility in the Synthesis of Ligands and Catalysts
The pyridine ring, particularly when functionalized, is a common structural element in ligands used in coordination chemistry and catalysis. This compound and its derivatives can be transformed into bidentate or polydentate ligands capable of coordinating with transition metals. These metal complexes can then serve as catalysts for a variety of organic transformations. For instance, it has been noted that this compound can form complexes with osmium, suggesting its potential as a bidentate ligand in catalysis, possibly stabilizing unusual oxidation states vulcanchem.comchemicalbook.com. The development of novel ligands based on the pyridinol scaffold is an active area of research for designing more efficient and selective catalytic systems.
Development of Novel Organic Compounds and Materials
The inherent reactivity and structural features of this compound make it a valuable precursor for the development of novel organic compounds and advanced materials. By strategically modifying its structure, researchers can tune the electronic, optical, and physical properties of the resulting molecules. For example, functionalized pyridines derived from this compound can be incorporated into polymers, organic semiconductors, or other advanced materials. The synthesis of novel hydrazone derivatives, for instance, has utilized this compound as a component, leading to crystalline organic compounds with interesting structural and electronic properties, investigated through techniques like X-ray crystallography and DFT calculations mdpi.com. Furthermore, its derivatives are explored in the context of agrochemicals and pharmaceuticals, highlighting its broad applicability in creating molecules with specific biological or material functions guidechem.comsincerechemical.comresearchgate.net.
Medicinal Chemistry Research and Pharmacological Relevance of 6 Chloropyridin 2 Ol Derivatives
Design and Synthesis of Biologically Active 6-Chloropyridin-2-ol (B99635) Derivatives
The design of biologically active molecules often involves strategic modifications of existing scaffolds to improve potency, selectivity, and pharmacokinetic profiles. Derivatives of this compound have been synthesized through various chemical routes, often employing the this compound unit as a building block or incorporating it into larger molecular frameworks.
One approach involves the synthesis of imidazo[2,1-b] researchgate.netresearchgate.netthiazine derivatives where a 5-chloropyridin-2-yl group is attached via an oxygen linker. For instance, compounds such as 6-[(5-chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazine (4a) were synthesized by reacting 3-hydroxy(benzo)imidazo[2,1-b] researchgate.netresearchgate.netthiazines with substituted 2-chloropyridines in the presence of sodium hydride in DMF researchgate.netbiointerfaceresearch.com. This method allows for the introduction of the 6-chloropyridin-2-yl moiety into complex heterocyclic systems.
Another synthetic strategy utilized 2-chloro-5-pyridine carbaldehyde in Claisen-Schmidt condensation reactions to form chalcones, which were then converted into isoxazoline (B3343090) derivatives researchgate.net. These isoxazolines, such as compounds 4a-4j, represent a class of compounds where the chlorinated pyridine (B92270) ring is part of a larger, pharmacologically relevant structure.
Furthermore, derivatives like N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide were synthesized, involving the incorporation of the 6-chloropyridin-2-yl group into sulfonamide structures, often with a focus on stereochemistry tandfonline.com.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Understanding how structural modifications influence biological activity is crucial for rational drug design. SAR and SPR studies aim to correlate specific structural features with observed biological effects and physicochemical properties.
Influence of Substituents on Biological Potency and Selectivity
The presence of a chlorine atom on the pyridine ring has been shown to significantly influence biological activity. In some studies involving 2'-hydroxychalcone (B22705) molecules, a chloro substituent was found to improve their antimicrobial and antiproliferative effects, particularly against aggressive breast cancer cell lines researchgate.net. Similarly, in the context of antimycobacterial activity, a substituent in the pyridine ring, including a chloro substituent, was noted to enhance activity researchgate.net.
In the synthesis of imidazo[2,1-b] researchgate.netresearchgate.netthiazine derivatives, specific chlorinated pyridines, such as 5-chloropyridin-2-yl and 3,5-dichloropyridin-2-yl, were incorporated. Compounds like 6-[(5-chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazine (4a) and 6-[(3,5-dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazine (4e) demonstrated antifungal activity against Candida albicans researchgate.netbiointerfaceresearch.com. The study also indicated that the presence of a trifluoromethyl group alongside chlorine, as in 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazine (4l), further contributed to antifungal activity against Aspergillus niger researchgate.netbiointerfaceresearch.com.
For isoxazoline derivatives synthesized from 2-chloro-5-pyridine carbaldehyde, SAR studies indicated that compounds 4f and 4g showed good activity against the MCF-7 breast cancer cell line researchgate.net. The study also noted that all synthesized isoxazolines exhibited high antioxidant capacity.
Stereochemical Considerations in Biological Activity
Stereochemistry can play a pivotal role in the biological efficacy and selectivity of drug candidates. In the synthesis of sulfonamide derivatives incorporating the 6-chloropyridin-2-yl moiety, chiral oxirane derivatives were prepared. The results indicated that the (S)-isomers were the active forms in herbicidal tests tandfonline.com. This highlights the importance of controlling stereochemistry during synthesis to achieve optimal biological activity. For example, (R)-N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide was synthesized and characterized, with its enantiomeric purity confirmed tandfonline.com.
Another example of stereochemical relevance is seen in the chroman derivative (3S,4S)-6-(6-Chloro-pyridin-2-ylmethoxy)-3-pyridin-3-ylmethyl-chroman-4-ol, where the specific (3S,4S) configuration is noted ontosight.ai. While its specific biological uses are not detailed, similar chroman derivatives are explored for their potential anticancer properties, suggesting that stereochemistry could be a critical factor in their interaction with biological targets.
Investigation of Biological Activities of this compound Derivatives
Derivatives incorporating the this compound scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties (Antibacterial and Antifungal)
Several studies have reported the antimicrobial potential of compounds derived from or containing the this compound moiety.
Antitubercular Activity: A series of 2-phenylacetamides and 1,8-naphthyridine (B1210474) derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Compound ANA-12 demonstrated prominent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Mtb H37Ra researchgate.net. Other derivatives, such as ANC-2, ANA-1, ANA 6–8, and ANA-10, showed moderate to good activity with MIC values of 12.5 μg/mL researchgate.net. These compounds also exhibited low toxicity towards normal cells, with selectivity indices ≥ 11.
Antibacterial and Antifungal Activity: In one study, 4-amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (compound 6) and related triazole derivatives showed significant activity against fungi, with compound 6 exhibiting an MIC of 0.9 µg/mL against Candida tenuis researchgate.netcolab.ws. Certain 5-chloropyridine derivatives with various benzylidene moieties displayed high antibacterial activity (MIC 3.9 µg/mL) against Mycobacterium luteum colab.ws.
Antifungal Activity of Imidazo[2,1-b] researchgate.netresearchgate.netthiazines: Derivatives like 6-[(5-chloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazine (4a) and 6-[(3,5-dichloropyridin-2-yl)oxy]-6,7-dihydro-5H-imidazo[2,1-b] researchgate.netresearchgate.netthiazine (4e) demonstrated antifungal activity against Candida albicans researchgate.netbiointerfaceresearch.com. Compound 4l, containing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, showed potent antifungal activity against Aspergillus niger K 9 with an MIC of 15.62 µg/ml researchgate.netbiointerfaceresearch.com.
Anticancer Activity Studies
The potential of this compound derivatives in cancer therapy has also been explored.
Isoxazoline Derivatives: Isoxazoline compounds synthesized from 2-chloro-5-pyridine carbaldehyde were evaluated for their in vitro anticancer ability against the MCF-7 breast cancer cell line. Compounds 4f and 4g showed good activity against this cell line researchgate.net.
Triazole Derivatives: In a study on pyrazolo[3,4-b]pyridine derivatives, some compounds exhibited remarkable cytotoxic activities against Hep G2 (hepatocellular carcinoma) cells, with IC50 values ranging from 0.0158–71.3 µM jst.go.jp. Notably, compound 7b showed significant antiproliferative potency against MCF7 (breast adenocarcinoma) cells, with an IC50 of 0.0001 µM, outperforming the standard drug doxorubicin (B1662922) jst.go.jp.
Hydrazone Derivatives: Hydrazone derivatives containing a 7-chloroquinoline (B30040) moiety demonstrated significant cytotoxic effects against a broad panel of cancer cell lines. Specifically, compounds like hydrazone 23 showed potent inhibition with submicromolar GI50 values against various tumor types, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer nih.gov.
General Anticancer Potential of Pyridinones: While not exclusively this compound derivatives, pyridinone scaffolds, in general, have shown promising anticancer activities, with some derivatives exhibiting potency comparable to doxorubicin frontiersin.org. The chlorine atom's presence in other related structures, such as 2'-hydroxychalcones, has also been linked to improved antiproliferative effects, particularly against aggressive breast cancer cell lines researchgate.net.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 6-Chloropyridin-2-ol, and how can its purity be validated?
- Methodology : A common synthetic route involves nucleophilic substitution of this compound with sodium hydrosulfide (NaSH) in refluxing dimethylformamide (DMF), yielding derivatives like 6-mercaptopyridin-2-ol .
- Purity Validation : Use high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to confirm molecular identity. Chromatographic methods (HPLC/GC) with internal standards are recommended for assessing purity .
- Data Reporting : Follow guidelines for reporting experimental details (e.g., CAS: 33252-29-8, molecular formula: C₅H₄ClNO) and ensure precision in numerical data (e.g., melting point: 105–107°C) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements : Use chemically resistant gloves (e.g., nitrile), P95 respirators for particulate protection, and full-body chemical防护服 to prevent skin contact .
- Environmental Controls : Avoid drainage contamination; store waste separately and dispose via certified hazardous waste management services .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for acute toxicity risks (e.g., skin/eye irritation) .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
- Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) and monitor via spectroscopic or chromatographic methods.
- Reactivity Screening : Test compatibility with common solvents (e.g., DMF, DMSO) and reagents (e.g., oxidizing agents) to identify incompatibilities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) for this compound derivatives be resolved?
- Analytical Cross-Validation :
- Replicate experiments under identical conditions to rule out procedural errors.
- Use complementary techniques (e.g., X-ray crystallography for structural confirmation) to resolve ambiguities .
Q. What strategies are effective in optimizing reaction yields when using this compound as a precursor in multi-step syntheses?
- Experimental Design :
- Use design-of-experiments (DoE) to test variables (e.g., temperature, stoichiometry, catalyst loading).
- Monitor intermediates via in-situ techniques (e.g., FTIR or Raman spectroscopy) .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point variations)?
- Root-Cause Analysis :
| Factor | Impact on Data Consistency | Mitigation Strategy |
|---|---|---|
| Impurity levels | Alters melting range | Recrystallize with gradient purity |
| Calibration errors | Skews instrument readings | Use certified reference standards |
| Method variability | Inconsistent heating rates | Adopt standardized protocols (e.g., ASTM) |
- Collaborative Verification : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) .
Q. What advanced applications exist for this compound in materials science or medicinal chemistry?
- Materials Science : Serves as a ligand precursor for metal-organic frameworks (MOFs) or catalysts (e.g., tetranuclear rhodium complexes) .
- Medicinal Chemistry : Derivatives like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol are explored for anti-inflammatory and anticancer activities via fluorinated pharmacophore design .
Methodological Notes
- Ethical Data Reporting : Avoid redundant experimental descriptions; cite prior methods unless modifications are critical .
- Contradiction Management : Apply principles from qualitative research (e.g., triangulation of data sources) to resolve conflicting results .
- Open Access Compliance : Share datasets in repositories like PubChem to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
